molecular formula C23H30N2O5 B137571 Deacetylvindoline CAS No. 3633-92-9

Deacetylvindoline

Cat. No.: B137571
CAS No.: 3633-92-9
M. Wt: 414.5 g/mol
InChI Key: ZDKMPOJNYNVYLA-PEGGBQQISA-N
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Mechanism of Action

Target of Action

Deacetylvindoline, also known as Desacetyl Vindoline, is a terpene indole alkaloid produced by the plant Catharanthus roseus . The primary targets of this compound are the enzymes deacetoxyvindoline 4-hydroxylase (D4H) and this compound O-acetyltransferase (DAT) . These enzymes play a crucial role in the biosynthesis of vindoline, a precursor for the formation of the pharmacologically valuable bisindole alkaloid vinblastine .

Mode of Action

This compound is the product of a hydroxylation of desacetoxyvindoline by D4H . It then acts as a substrate for DAT, which acetylates a hydroxy group to form vindoline . This interaction with its targets results in the formation of vindoline, a key intermediate in the biosynthesis of vinblastine .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the terpenoid indole alkaloid (TIA) biosynthesis pathway . This compound is a critical intermediate in this pathway, and its conversion to vindoline by DAT represents one of the final steps in the biosynthesis of vinblastine . The regulation of this pathway is complex and involves a network of transcription factors that fine-tune the expression of rate-limiting enzymes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of vindoline, a key intermediate in the biosynthesis of vinblastine . This process is regulated by differential DNA methylation in the promoter and coding regions of the DAT gene . The upregulation of the DAT gene expression correlates with changes observed in DNA methylation .

Action Environment

The action of this compound and its efficacy can be influenced by various environmental factors. Transcription factors function independently or in response to environmental stimuli, fine-tuning terpenoid accumulation through regulating rate-limiting enzyme expression . Moreover, environmental factors can trigger changes in gene expression at the transcriptional and posttranscriptional levels, affecting the biosynthesis of terpenoid indole alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylvindoline can be synthesized through a series of chemical reactions starting from desacetoxyvindoline. The key step involves the hydroxylation of desacetoxyvindoline by the enzyme deacetoxyvindoline 4-hydroxylase (D4H) to produce this compound . This reaction typically occurs under mild conditions in the presence of oxygen and a suitable cofactor.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Catharanthus roseus. The plant is cultivated, and the leaves are harvested and processed to isolate the alkaloid. Advances in plant tissue culture techniques have also been explored to enhance the yield of this compound and other related alkaloids .

Chemical Reactions Analysis

Types of Reactions: Deacetylvindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMPOJNYNVYLA-PEGGBQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032208
Record name Deacetylvindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3633-92-9
Record name Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3633-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Deacetylvindoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetylvindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993
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Record name Deacetylvindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLVINDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Which enzyme catalyzes the final step in vindoline biosynthesis, converting deacetylvindoline to vindoline?

A1: The enzyme acetyl-coenzyme A-deacetylvindoline-4-O-acetyltransferase (DAT) catalyzes the final step in vindoline biosynthesis by transferring an acetyl group from acetyl-coenzyme A to this compound. [, , , ]

Q2: What implications does the cellular compartmentalization of vindoline biosynthesis have?

A3: The spatial separation of biosynthetic steps necessitates the intercellular transport of pathway intermediates, likely including this compound. This complexity poses a challenge for producing vindoline in cell cultures. []

Q3: How does light affect the expression of genes involved in vindoline biosynthesis, particularly DAT?

A4: Studies have shown that light exposure can influence the expression of genes involved in vindoline biosynthesis. For example, DAT expression is typically higher in light-adapted Catharanthus roseus hairy root cultures compared to dark-grown controls. [] This suggests that light may play a regulatory role in vindoline biosynthesis.

Q4: What other factors can influence DAT gene expression and vindoline accumulation?

A4: Besides light, other factors influencing DAT expression and vindoline accumulation include:

  • Elicitors: Treatment with chitooligosaccharides, particularly those with a molecular weight of 3 kDa, enhanced vindoline and catharanthine accumulation, alongside increased expression of DAT and other related genes like ORCA3, SLS, and STR. []
  • Stress: Abiotic stresses like drought and salinity can significantly increase the expression of D4H (desacetoxyvindoline-4-hydroxylase) and DAT, leading to higher vindoline and vinblastine accumulation. []
  • Polyploidy: Tetraploid callus cultures of Catharanthus roseus showed higher vindoline accumulation compared to diploid cultures, potentially due to increased chlorophyll content or altered chloroplast development. These cultures also accumulated this compound, suggesting a possible bottleneck at the DAT step. []

Q5: Is there evidence suggesting that the DAT gene is regulated by DNA methylation?

A6: While not fully elucidated, some studies indicate a potential role for DNA methylation in regulating DAT gene expression in Catharanthus roseus. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C(20)H(24)N(2)O(2), and its molecular weight is 324.42 g/mol.

Q7: What are some spectroscopic techniques used to characterize this compound?

A7: Researchers utilize various spectroscopic techniques to characterize this compound:

  • NMR Spectroscopy: (1H and 13C NMR) provides detailed structural information, including the position of functional groups and stereochemistry. []
  • Mass Spectrometry: Offers insights into the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q8: Can this compound be produced through microbial transformation?

A9: Yes, microbial transformation of vindoline by fungi like Aspergillus niger, Fusarium lini, and Fusarium monolinum can yield this compound. [] This highlights the potential of microbial biotransformation for producing valuable intermediates in alkaloid biosynthesis.

Q9: Are there any known substitutes for this compound in vindoline biosynthesis?

A9: While this compound is the direct precursor to vindoline in the natural biosynthetic pathway, researchers are exploring alternative substrates for DAT. This could potentially lead to the development of novel vindoline analogs with improved pharmacological properties.

Q10: How can further research on this compound contribute to improving the production of anti-cancer drugs like vinblastine and vincristine?

A10: Future research focusing on:

  • Overexpressing DAT in Catharanthus roseus: This could potentially increase vindoline production, leading to higher yields of vinblastine and vincristine. []

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